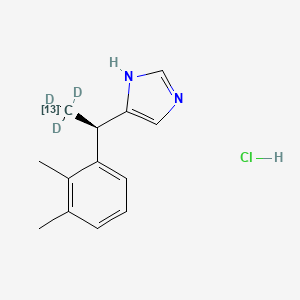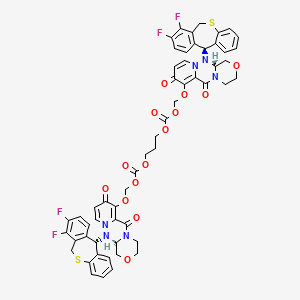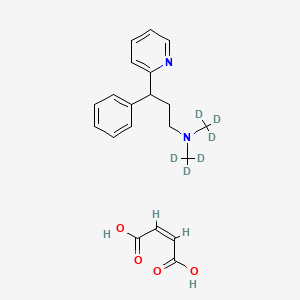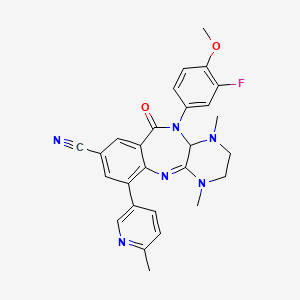
Encephalitic alphavirus-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Encephalitic alphavirus-IN-1 is a compound associated with the family of alphaviruses, which are enveloped, positive-sense RNA viruses. These viruses are known to cause severe human illnesses, including persistent arthritis and fatal encephalitis
Méthodes De Préparation
The synthesis of Encephalitic alphavirus-IN-1 involves several steps, including the isolation of viral RNA, reverse transcription to cDNA, and subsequent cloning into suitable vectors for expression. The reaction conditions typically involve the use of enzymes such as reverse transcriptase and DNA polymerase, along with specific primers and nucleotides . Industrial production methods may involve large-scale fermentation and purification processes to obtain the compound in sufficient quantities for research and therapeutic use.
Analyse Des Réactions Chimiques
Encephalitic alphavirus-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Encephalitic alphavirus-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the chemical properties and reactions of alphaviruses, providing insights into their structure and function.
Biology: The compound is used to investigate the biological mechanisms of alphavirus infection and replication, helping to identify potential targets for antiviral therapies.
Mécanisme D'action
The mechanism of action of Encephalitic alphavirus-IN-1 involves its interaction with host cell receptors and subsequent entry into the cell. The compound binds to specific receptors on the cell surface, facilitating viral attachment and internalization. Once inside the cell, the viral RNA is released into the cytoplasm, where it undergoes replication and translation to produce viral proteins . The molecular targets and pathways involved in this process include the host cell’s endocytic machinery and the viral replication complex.
Comparaison Avec Des Composés Similaires
Encephalitic alphavirus-IN-1 can be compared with other similar compounds, such as:
Chikungunya virus-IN-1: This compound is associated with the chikungunya virus, which causes acute inflammatory musculoskeletal and joint-associated syndromes.
Ross River virus-IN-1: This compound is linked to the Ross River virus, which also causes musculoskeletal and joint-associated syndromes.
Semliki Forest virus-IN-1: This compound is related to the Semliki Forest virus, which is used as a model system for studying alphavirus entry and replication.
The uniqueness of this compound lies in its specific association with encephalitic alphaviruses, which cause severe neurological disease and have significant implications for public health and bioterrorism .
Propriétés
Formule moléculaire |
C27H25FN6O2 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
5-(3-fluoro-4-methoxyphenyl)-1,4-dimethyl-10-(6-methylpyridin-3-yl)-6-oxo-3,4a-dihydro-2H-pyrazino[2,3-b][1,4]benzodiazepine-8-carbonitrile |
InChI |
InChI=1S/C27H25FN6O2/c1-16-5-6-18(15-30-16)20-11-17(14-29)12-21-24(20)31-25-26(33(3)10-9-32(25)2)34(27(21)35)19-7-8-23(36-4)22(28)13-19/h5-8,11-13,15,26H,9-10H2,1-4H3 |
Clé InChI |
DPIYMIGOWULJPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2=C3C(=CC(=C2)C#N)C(=O)N(C4C(=N3)N(CCN4C)C)C5=CC(=C(C=C5)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
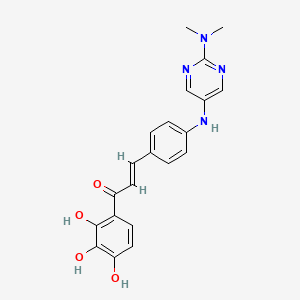
![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
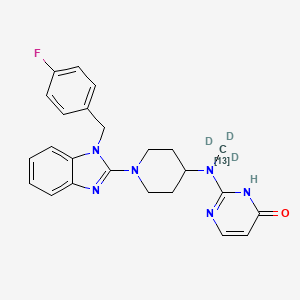

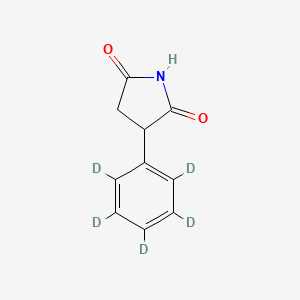
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

